Reverse Transcriptase Inhibition: Complete Functional Divergence from Gallic Acid (Direct Head-to-Head Comparison)
In a direct head-to-head comparative study, digallic acid potently inhibited HIV reverse transcriptase with a Ki of 0.58 µM and achieved approximately 90% inhibition at 0.5 µg/mL. Under identical reaction conditions, gallic acid exhibited no detectable inhibitory effect on HIV reverse transcriptase activity [1]. This functional divergence is attributed to the dimeric depside structure of digallic acid, which enables a partially competitive binding mode with respect to the template-primer (rA)n·(dT)12-18 that the monomeric gallic acid cannot achieve [1].
| Evidence Dimension | HIV Reverse Transcriptase Inhibition |
|---|---|
| Target Compound Data | Ki = 0.58 µM; ~90% inhibition at 0.5 µg/mL |
| Comparator Or Baseline | Gallic acid: No detectable inhibition under identical conditions |
| Quantified Difference | Qualitative functional divergence (active vs. inactive) |
| Conditions | Enzymatic assay with (rA)n·(dT)12-18 template-primer and dTTP substrate |
Why This Matters
For antiviral research programs investigating reverse transcriptase inhibitors, procurement of gallic acid instead of digallic acid would yield entirely negative results, rendering the study invalid.
- [1] Nakane H, Fukushima M, Ono K. Differential inhibition of reverse transcriptase and various DNA polymerases by digallic acid and its derivatives. J Nat Prod. 1990 Sep-Oct;53(5):1234-40. doi: 10.1021/np50071a015. View Source
